REACTION_CXSMILES
|
OS(O)(=O)=O.[CH3:6][C:7]([C:22]1[CH:27]=[CH:26][C:25]([CH3:28])=[CH:24][CH:23]=1)([CH3:21])[C:8]([CH:10]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:11](OCC)=[O:12])=[O:9]>CCOC(C)=O>[OH:12][C:11]1[C:23]2[C:22](=[CH:27][CH:26]=[C:25]([CH3:28])[CH:24]=2)[C:7]([CH3:6])([CH3:21])[C:8](=[O:9])[C:10]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17]
|
Name
|
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
6.92 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into a flask of ice
|
Type
|
ADDITION
|
Details
|
added to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
partitioned with water
|
Type
|
WASH
|
Details
|
washed 2 times with 75 mL of water
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(C(C2=CC=C(C=C12)C)(C)C)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |